5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c15-11(16)8-6-7(9-2-1-5-17-9)13-10-3-4-12-14(8)10/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEZJZUERGODAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=CC=NN3C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of a suitable pyrazolone derivative with a furan derivative, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid include its potential use as a bioactive molecule. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry: In industry, the compound can be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism by which 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at positions 5 and 7, significantly altering their physicochemical and biological properties.
Key Differences and Implications
Substituent Effects on Reactivity: Electron-Withdrawing Groups (-CF₃, -C₂F₅): Increase acidity of the carboxylic acid moiety and enhance metabolic stability . Furan vs.
Biological Activity :
- Compounds with -CF₃ at position 7 (e.g., the target compound) show promise in agrochemical applications, possibly due to enhanced binding to pest-specific enzymes .
- Pentafluoroethyl (-C₂F₅) derivatives exhibit greater lipophilicity, favoring blood-brain barrier penetration in drug design .
Synthetic Challenges: Halogenation: Bromination of similar compounds occurs preferentially at position 6 rather than 7, indicating steric and electronic influences . Functionalization: Acetylation or formylation of hydrazino precursors (e.g., 7-hydrazino derivatives) can yield diverse analogs .
Biological Activity
5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 220.20 g/mol
- IUPAC Name : this compound
- CAS Number : 1011367-09-1
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
-
Inhibition of Enzymatic Activity :
- The compound has shown promising results as an inhibitor of membrane-bound pyrophosphatase (mPPase), an enzyme crucial for the survival of certain pathogenic protozoa such as Plasmodium falciparum. In vitro studies demonstrated that it inhibited P. falciparum mPPase with an IC value in the low micromolar range (14–18 μM) .
- Antiparasitic Activity :
-
Anticancer Potential :
- The compound has been evaluated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cell lines by disrupting cell cycle progression and activating apoptotic pathways . For instance, compounds similar to 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine have shown IC values ranging from 3–10 μM against various cancer cell lines .
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Antiparasitic Activity :
- A study highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines in inhibiting the growth of P. falciparum. The mechanism involved the inhibition of mPPase, crucial for ATP production in these parasites . The research indicates that structural modifications to the pyrazolo core can enhance activity.
- Anticancer Mechanisms :
- Structure-Activity Relationship (SAR) :
Q & A
Q. What synthetic methodologies are commonly employed to introduce the furan-2-yl group at position 5 of pyrazolo[1,5-a]pyrimidine derivatives?
The furan-2-yl substituent is typically introduced via cyclocondensation reactions using precursors like ethyl 5-methylfuran-2-carboximidate hydrochloride. For example, a mixture of 4-aminopyrazole-3-carbonitrile, anhydrous ammonium acetate, and the furan carboximidate derivative is heated under reflux in a sealed tube (120°C, 2 h) to yield 5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine intermediates. Subsequent functionalization at position 7 (e.g., carboxylation) involves hydrolysis or oxidation steps under controlled pH and temperature conditions .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of 5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid?
Key techniques include:
- ¹H/¹³C NMR : To verify substituent positions via characteristic shifts (e.g., furan protons at δ 6.20–6.94 ppm, pyrazole protons at δ 8.07–8.43 ppm) .
- HRMS (ESI) : For exact mass confirmation (e.g., [M+H]⁺ calculated vs. observed values within 0.0003 Da error) .
- Elemental Analysis : To validate empirical formulas (e.g., C, H, N percentages within ±0.1% of theoretical values) .
- IR Spectroscopy : To identify carboxylic acid C=O stretches (~1700 cm⁻¹) and furan ring vibrations .
Advanced Research Questions
Q. How can regioselectivity challenges during the synthesis of 7-carboxylic acid derivatives of pyrazolo[1,5-a]pyrimidine be addressed?
Regioselectivity issues arise due to competing isomer formation during cyclocondensation. For instance, reactions between 5-amino-3-arylpyrazoles and ethyl 2,4-dioxopentanoate may yield both 5- and 7-carboxylate isomers. Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) favor carboxylation at position 7 .
- Chromatographic Separation : Silica gel column chromatography with petroleum ether/ethyl acetate gradients (e.g., 9:1 v/v) isolates the desired isomer .
- Crystallization : Recrystallization from cyclohexane/CH₂Cl₂ (1:1 v/v) improves purity .
Q. What strategies enhance the solubility of this compound for in vitro bioassays?
The carboxylic acid group confers polarity, but the hydrophobic furan ring may limit solubility. Methods include:
- Salt Formation : Neutralization with sodium bicarbonate to yield water-soluble sodium carboxylates .
- Co-solvent Systems : Use DMSO:water mixtures (e.g., 10% DMSO) for cell-based assays, ensuring solvent concentrations remain below cytotoxic thresholds .
- Prodrug Derivatization : Esterification of the carboxylic acid (e.g., ethyl ester) improves membrane permeability, with subsequent enzymatic hydrolysis in vivo .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
SAR studies should systematically vary substituents and analyze effects on activity:
- Position 5 : Compare furan-2-yl with other heterocycles (e.g., thiophene, pyridine) to assess ring electronics and steric effects .
- Position 7 : Replace carboxylic acid with amides or esters to probe hydrogen-bonding and lipophilicity requirements .
- Core Modifications : Introduce methyl or trifluoromethyl groups at position 2/3 to evaluate steric and electronic impacts on target binding .
Biological endpoints (e.g., IC₅₀ in cancer cell lines, enzyme inhibition assays) should be quantified using standardized protocols (e.g., MTT assays, HPLC-based enzymatic activity measurements) .
Methodological Notes
- Synthetic Protocols : Always monitor reactions via TLC and confirm intermediates before proceeding to subsequent steps .
- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/n space group) resolves regiochemical ambiguities and confirms dihedral angles between fused rings .
- Data Interpretation : Cross-validate spectroscopic data with computational tools (e.g., DFT for NMR chemical shift predictions) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
